molecular formula C10F22O2S B13418259 Perfluorodecanesulphonyl fluoride CAS No. 307-51-7

Perfluorodecanesulphonyl fluoride

Katalognummer: B13418259
CAS-Nummer: 307-51-7
Molekulargewicht: 602.14 g/mol
InChI-Schlüssel: QMNUYVWNQITPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:

C10H21SO2F+21FC10F21SO2F+21H++42e\text{C}_{10}\text{H}_{21}\text{SO}_2\text{F} + 21\text{F}^- \rightarrow \text{C}_{10}\text{F}_{21}\text{SO}_2\text{F} + 21\text{H}^+ + 42\text{e}^- C10​H21​SO2​F+21F−→C10​F21​SO2​F+21H++42e−

This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .

Industrial Production Methods

On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.

    Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically occur under acidic or basic conditions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Major Products

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Perfluorodecanesulfonic Acid: Resulting from hydrolysis.

    Perfluorodecanesulfonamide: Produced via reduction.

Wissenschaftliche Forschungsanwendungen

Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.

    Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.

    Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.

Uniqueness

Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.

Eigenschaften

CAS-Nummer

307-51-7

Molekularformel

C10F22O2S

Molekulargewicht

602.14 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride

InChI

InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34

InChI-Schlüssel

QMNUYVWNQITPHA-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.